N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)9-7(8-4)10-6(3)11/h1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWWFIMNCOZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434060 | |
| Record name | N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40639-97-2 | |
| Record name | N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Analytical Characterization for Structural Validation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups on the imidazole (B134444) ring (at positions 4 and 5) would likely appear as a singlet, integrating to six protons. The acetamide (B32628) methyl group would also produce a singlet, integrating to three protons. The N-H proton of the acetamide and the N-H proton of the imidazole ring would each appear as a broad singlet, and their chemical shifts could be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the acetamide group, the methyl carbons of the acetamide and imidazole moieties, and the three distinct carbons of the imidazole ring (C2, C4, and C5). The chemical shifts of these carbons are indicative of their electronic environment.
| ¹H NMR (Predicted) Data | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 2.1-2.3 | s |
| ~ 2.2-2.4 | s |
| ~ 7.0-8.0 | br s |
| ~ 10.0-12.0 | br s |
| ¹³C NMR (Predicted) Data | |
| Chemical Shift (ppm) | Assignment |
| ~ 10-12 | Imidazole -CH₃ |
| ~ 23-25 | Acetamide -CH₃ |
| ~ 115-125 | Imidazole C4/C5 |
| ~ 135-145 | Imidazole C2 |
| ~ 168-172 | Carbonyl C=O |
Note: The predicted data is based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for gaining structural information through analysis of its fragmentation pattern.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the 2-amino-4,5-dimethylimidazole moiety. Further fragmentation of the imidazole ring may also be observed.
| Mass Spectrometry (Predicted) Data | |
| m/z Value | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M - 42]⁺ | Loss of ketene (CH₂=C=O) |
| [M - 43]⁺ | Loss of acetyl group (CH₃CO) |
| --- | 2-amino-4,5-dimethylimidazole cation |
| --- | Various fragments from imidazole ring cleavage |
Note: The specific m/z values would depend on the exact mass of the molecule and its fragments.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
FTIR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The FTIR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of both the imidazole ring and the secondary amide. A strong absorption band corresponding to the C=O stretching of the amide group is also anticipated. Additionally, C-H stretching and bending vibrations for the methyl groups, as well as C=N and C-N stretching vibrations within the imidazole ring, will contribute to the unique vibrational fingerprint of the molecule.
| FTIR (Predicted) Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3400 | N-H Stretching (Imidazole and Amide) |
| 2900-3000 | C-H Stretching (Methyl) |
| 1650-1690 | C=O Stretching (Amide I) |
| 1520-1570 | N-H Bending (Amide II) |
| ~1600 | C=N Stretching (Imidazole) |
| 1400-1450 | C-H Bending (Methyl) |
Note: These are approximate ranges, and the exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Advanced Chromatographic Techniques for Purity and Identity
Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for confirming its identity against a reference standard.
Purity Determination: HPLC analysis, typically using a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid), can separate the target compound from any impurities, starting materials, or by-products. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.
Identity Confirmation: The retention time of the synthesized compound in an HPLC analysis can be compared to that of a certified reference standard under identical chromatographic conditions. Co-elution, where a mixture of the sample and the standard produces a single, sharp peak, provides strong evidence for the identity of the compound. Further confirmation can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which allows for the simultaneous determination of retention time and mass-to-charge ratio.
Preclinical Pharmacological Activity Profiling of Imidazole Acetamide Derivatives
In Vitro Biological Efficacy Assessments
The imidazole (B134444) scaffold, a versatile heterocyclic moiety, is a constituent of numerous compounds with significant pharmacological activities, including anticancer properties. nih.gov Derivatives incorporating an acetamide (B32628) group linked to the imidazole ring have been a focus of research for developing novel therapeutic agents. Their mechanism of action often involves targeting fundamental cellular processes such as cell proliferation and survival, leading to cytotoxic and antiproliferative effects across a range of cancer types.
A primary tool in the initial phase of anticancer drug discovery is the NCI-60 human tumor cell line screen, utilized by the National Cancer Institute's Developmental Therapeutics Program since the early 1990s. nih.gov This panel comprises 60 distinct human tumor cell lines, representing nine different types of cancer: breast, colon, lung, central nervous system, leukemia, melanoma, ovarian, prostate, and renal cancers. nih.govrevvity.com The primary purpose of this screen is to test a large number of compounds for potential anticancer activity. nih.govrevvity.com
The screening process involves exposing the 60 cell lines to a compound over a range of concentrations to determine its effect on cell growth. nih.gov Growth inhibition is measured, which allows for the calculation of parameters that indicate a compound's potency. This broad-spectrum screening provides invaluable data, not only on the general cytotoxicity of a compound but also on its pattern of activity across different cancer types. These patterns can offer early insights into the compound's potential mechanism of action, as substances with similar mechanisms often exhibit similar patterns of growth inhibition. nih.gov To date, nearly 100,000 compounds have been evaluated using this assay, creating an extensive pharmacology database. nih.gov
Following broad-spectrum screening, promising compounds are often investigated further in specific cancer models. Imidazole-acetamide derivatives have demonstrated notable efficacy in various carcinoma models. Research has shown that structural modifications to the imidazole-acetamide core can significantly influence potency and selectivity against different cancer cell lines.
For instance, certain 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives have been identified as active anticancer agents against HT-29 (colorectal) and MCF-7 (breast) carcinoma cell lines. nih.gov Similarly, studies on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed high cytotoxicity against both MCF-7 and HCT116 (colorectal) cell lines, with specific derivatives showing IC₅₀ values in the nanomolar range. nih.govresearchgate.net Another imidazole derivative, BZML, showed potent activity against colorectal cancer cell lines, including an IC₅₀ value of 23.12 nM against HCT116. nih.gov The therapeutic effects of imidazole derivatives are also being investigated for challenging cancers like Glioblastoma Multiforme (GBM), with studies showing that these compounds can decrease the viability of glioblastoma cell lines such as U-87 MG in a dose-dependent manner. nih.gov
| Derivative Class | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamides | HT-29 | Colorectal Carcinoma | Active | nih.gov |
| 2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamides | MCF-7 | Breast Carcinoma | Active | nih.gov |
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 2) | MCF-7 | Breast Carcinoma | 0.0047 µM/ml | nih.govresearchgate.net |
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (Compound 10) | HCT116 | Colorectal Carcinoma | 0.0058 µM/ml | nih.govresearchgate.net |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | HCT116 | Colorectal Carcinoma | 23.12 nM | nih.gov |
| General Imidazole Derivatives | U-87 MG | Glioblastoma | Dose-dependent decrease in viability | nih.gov |
The cytotoxic effects of many imidazole-based compounds are mediated through the induction of programmed cell death, or apoptosis. mdpi.com A critical trigger for apoptosis is the presence of extensive DNA damage that cannot be repaired by the cell's machinery. nih.govnih.gov Some imidazole derivatives are known to function as DNA alkylating agents, directly causing lesions in the genetic material. nih.gov For example, the imidazole derivative BZML was found to cause DNA damage in colorectal cancer cells. nih.gov
The cellular response to DNA damage involves a complex signaling network. mdpi.com If the damage is overwhelming, key tumor suppressor proteins like p53 are activated. nih.gov Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by promoting the expression of pro-apoptotic proteins. nih.govnih.gov
The induction of apoptosis by imidazole derivatives has been confirmed through various laboratory techniques. Assays such as Annexin V staining can identify cells in the early stages of apoptosis. researchgate.net The activation of caspases, a family of proteases that execute the apoptotic program, is another key indicator. researchgate.net Furthermore, methods like acridine orange/ethidium bromide (AO/EB) staining are employed to visualize the morphological changes characteristic of apoptotic cells, such as chromatin condensation and membrane blebbing. nih.gov Studies on tetrahalogenated benzimidazoles, for instance, have demonstrated apoptosis induction through the cleavage of PARP, a protein involved in DNA repair that is a known substrate for caspases. mdpi.com
The imidazole ring is a fundamental structural component in a variety of antimicrobial agents, valued for its ability to interact with biological targets in pathogens. nih.govnih.gov Consequently, novel imidazole-acetamide derivatives are frequently evaluated for their potential to combat bacterial infections.
Research into imidazole-acetamide derivatives has revealed a broad spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The specific substitutions on the core structure play a crucial role in determining the potency and spectrum of activity.
Studies have demonstrated significant inhibitory effects against clinically relevant pathogens. For example, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides included derivatives that were highly potent against both Gram-positive and Gram-negative bacterial species, with reported Minimum Inhibitory Concentration (MIC) values of 0.027 µM/ml. nih.gov Another study focusing on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives identified a compound with strong activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/mL. acs.org While some derivatives show broad-spectrum activity, others may exhibit more selective potency, highlighting the importance of continued structural optimization in the development of new antibacterial agents.
| Derivative Class | Bacterial Strain | Gram Stain | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-Positive Species | Positive | 0.027 µM/ml | nih.gov |
| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Gram-Negative Species | Negative | 0.027 µM/ml | nih.gov |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Staphylococcus aureus | Positive | 4 µg/mL | acs.org |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | Methicillin-resistant S. aureus (MRSA) | Positive | 4 µg/mL | acs.org |
| N-{5-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamides | Klebsiella pneumoniae | Negative | 41-80 µM | nih.gov |
| N-{5-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamides | Escherichia coli | Negative | 40-41 µM | nih.gov |
Antimicrobial Spectrum Analysis
Antifungal Efficacy Against Fungal Strains (e.g., C. albicans, A. niger, A. fumigatus)
The imidazole scaffold is a core component of many antifungal agents, and derivatives of imidazole-acetamide are being investigated for their potential efficacy against various fungal pathogens. Research into substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives, which are structurally related to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, has indicated that this class of compounds possesses notable antifungal properties. In some cases, the antifungal activity of these derivatives was found to be more pronounced than their antibacterial or anticancer effects researchgate.net.
The antifungal potential of various heterocyclic compounds is often evaluated against a panel of common fungal strains. Studies on different classes of compounds have demonstrated activity against species such as Candida albicans, Aspergillus niger, and Aspergillus fumigatus. For instance, certain novel compounds have shown mild to moderate antifungal activity against C. albicans and A. niger nih.gov. The therapeutic landscape for infections caused by these fungi includes drugs like voriconazole and isavuconazole, which are effective against both Candida albicans and Aspergillus niger ijbpsa.com. While specific data for this compound is not extensively detailed in the provided context, the activity of structurally similar imidazole derivatives suggests a promising area for further investigation.
The table below summarizes the antifungal activity of representative compounds against the specified fungal strains, providing a reference for the potential efficacy of related chemical structures.
| Fungal Strain | Representative Compound Class | Observed Activity |
| Candida albicans | Acrocarposporins | Mild to moderate inhibition zones observed nih.gov. |
| Aspergillus niger | Acrocarposporins | Mild to moderate inhibition zones observed nih.gov. |
| Aspergillus fumigatus | Copper Nanoparticles | Demonstrated sensitivity with a significant zone of inhibition researchgate.net. |
Anti-inflammatory Response Modulation (e.g., Cyclooxygenase-II (COX-II) Inhibition)
Compounds containing an imidazole ring have been a significant focus in the development of selective Cyclooxygenase-II (COX-II) inhibitors, a key strategy in creating anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) nih.govmdpi.com. The inhibition of the COX-2 enzyme is a critical mechanism for controlling the inflammatory cascade, as it is responsible for the production of prostaglandins that mediate inflammation and pain nih.govnih.gov.
Research into novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives has shown significant inhibitory effects on both COX-1 and COX-2 enzymes. One derivative, in particular, demonstrated a potent inhibitory effect on COX-2, recorded at 88.5% inhibition at a 10 μM concentration nih.gov. This high level of activity underscores the potential of the imidazole-acetamide scaffold as a source of effective anti-inflammatory agents. Numerous acetamide derivatives have been synthesized and explored for their anti-inflammatory properties, often functioning as selective COX-II inhibitors archivepp.com.
The following table presents the in vitro COX enzyme inhibition data for a highly active imidazole-acetamide derivative compared to a standard inhibitor.
| Compound | Concentration | % COX-1 Inhibition | % COX-2 Inhibition |
| Compound 1 (imidazole derivative) | 10 μM | 60.9% | 88.5% |
| SC-560 (Standard) | 10 μM | 98.2% | - |
| DuP-697 (Standard) | 10 μM | - | 97.2% |
| Data sourced from studies on 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives nih.gov. |
Exploration of Other Bioactivities (e.g., Antiviral, Antidiabetic, Anti-amoebic, Antioxidant, Antipyretic, Anthelmintic, Antileishmanial)
The versatile structure of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives has led to their investigation across a wide spectrum of biological activities. Beyond antifungal and anti-inflammatory properties, this class of compounds has been associated with a broad range of pharmacological potential, including antiviral, antidiabetic, anthelmintic, and antileishmanial activities researchgate.net.
One area of notable interest is the anti-amoebic activity of related heterocyclic structures. For example, several imidazothiazole derivatives have been tested against Acanthamoeba castellanii, an opportunistic pathogen. These studies revealed that certain derivatives could significantly inhibit the proliferation of amoebae trophozoites, block the encystation and excystation processes, and reduce amoeba-mediated cytotoxicity to human cells mdpi.com. The most potent of these compounds eradicated a significant percentage of the amoebae at a concentration of 50 µM mdpi.com.
While direct evidence for many of these bioactivities in this compound is limited, the recognized potential of the broader imidazole class suggests these are viable areas for future research. Salicylamide derivatives, for instance, have been screened for antipyretic activities researchgate.net.
The table below summarizes the anti-amoebic efficacy of two promising imidazothiazole derivatives.
| Compound | Concentration | % Eradication of A. castellanii |
| Imidazothiazole 1m | 50 µM | 70% |
| Imidazothiazole 1zb | 50 µM | 67% |
| Data from amoebicidal assays on imidazothiazole derivatives mdpi.com. |
In Vivo Preclinical Efficacy and Proof-of-Concept Studies in Non-Human Models
Pharmacological Activity in Disease-Relevant Animal Models
While in vivo studies specifically for this compound are not detailed in the available literature, research on structurally related compounds provides proof-of-concept for the potential pharmacological activities of this chemical class in animal models. For instance, certain N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives have demonstrated strong anticonvulsant properties in mouse models jyoungpharm.org. Similarly, N,N-dimethylacetamide (DMA), a related solvent and excipient, has been shown to attenuate the clinical and histologic features of dextran sodium sulfate (DSS)-induced colitis in mice, indicating in vivo anti-inflammatory effects researchgate.net. Other acetamide-related compounds, such as acetazolamide, have displayed in vivo antibacterial activity in murine models of vancomycin-resistant enterococci (VRE) infections nih.gov. These findings highlight the potential for acetamide and imidazole-containing molecules to exhibit significant pharmacological effects in relevant disease models.
Assessment of Compound Modulation of Biological Processes (e.g., Cytokine Production like TNFα suppression)
The modulation of inflammatory pathways, particularly the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), is a key indicator of a compound's anti-inflammatory potential. Studies on acetamide derivatives have shown promising results in this area. For example, N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) have been found to significantly decrease the secretion of TNF-α and other cytokines in lipopolysaccharide (LPS)-stimulated human placental explants nih.gov.
Further research on other derivatives has shown that they can inhibit TNF-α-mediated inflammatory cytokine production by suppressing key signaling pathways, such as the NF-κB pathway. One jietacin derivative was found to suppress the phosphorylation of p65, a crucial step in the activation of NF-κB transcriptional activity, thereby reducing the expression of inflammatory cytokines mdpi.com. N,N-dimethylacetamide also attenuated cytokine and chemokine release from human intestinal epithelial cells and monocytes researchgate.net. These results suggest that compounds with an acetamide structure may effectively modulate critical biological processes involved in inflammation.
Preliminary Biocompatibility and Non-Clinical Toxicity Assessments (e.g., Brine-Shrimp lethality assay)
A crucial early step in drug development is the assessment of a compound's preliminary toxicity profile. The brine shrimp lethality assay is a simple, cost-effective, and widely used method for the preliminary screening of cytotoxic effects of bioactive compounds nih.govnih.govsemanticscholar.org. This assay utilizes brine shrimp (Artemia salina) nauplii to determine the concentration at which a substance exhibits toxicity, often expressed as the median lethal concentration (LC50) nih.govmdpi.com. It serves as a general bioassay to guide further, more complex toxicity studies cabidigitallibrary.org.
In the context of imidazole derivatives, the brine shrimp lethality assay has been employed to establish the toxicity of newly synthesized compounds. Specifically, this assay was used to evaluate the toxicity of 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives, which are structurally analogous to this compound researchgate.net. The results from such assays provide an initial indication of a compound's biocompatibility and help to identify candidates that warrant more extensive toxicological evaluation in mammalian models nih.gov.
Mechanistic Insights into this compound Remain Undisclosed in Publicly Available Research
Despite the broad biological significance of imidazole and acetamide derivatives in therapeutic research, specific scientific literature detailing the mechanistic elucidation and molecular targets of the chemical compound this compound is not available in the public domain. Extensive searches of scientific databases and scholarly articles have yielded no studies that investigate the cellular and biochemical mechanisms of action or identify the specific protein targets for this particular molecule.
The imidazole ring system and the acetamide functional group are core components of many biologically active molecules with a wide array of therapeutic applications, including antimicrobial and anticancer agents. For instance, various imidazole-containing compounds are known to induce programmed cell death (apoptosis) in cancer cells, while certain acetamide derivatives have demonstrated antimicrobial properties by disrupting essential cellular processes in pathogens.
However, it is a fundamental principle of medicinal chemistry and pharmacology that even minor structural modifications to a molecule can drastically alter its biological activity, including its mechanism of action and molecular targets. Therefore, extrapolating the specific biological functions of this compound from related but structurally distinct compounds would be scientifically unfounded.
Consequently, without dedicated research and published findings on this compound, the following areas of its potential biological activity remain uncharacterized:
Mechanistic Elucidation and Molecular Target Identification Studies
Structure Activity Relationship Sar Derivation and Rational Drug Design Strategies
Systematic Examination of Substituent Effects on Imidazole (B134444) Ring Bioactivity
The imidazole ring is a key pharmacophore in many biologically active compounds, and its substitution pattern significantly influences the molecule's interaction with biological targets. For derivatives related to N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, the substituents at the 4 and 5 positions of the imidazole ring are critical for modulating bioactivity.
The presence of methyl groups at the 4 and 5 positions, as in the parent compound, can contribute to the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Studies on related imidazole derivatives have shown that the nature of the substituents on the imidazole ring can affect the compound's affinity for its target. For instance, in a series of 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives, variations in the aryl group attached to the imidazole nitrogen led to a range of antibacterial, antifungal, and anticancer activities researchgate.net.
The electronic properties of substituents on the imidazole ring also play a vital role. Electron-donating groups, such as methyl groups, can increase the electron density of the imidazole ring, potentially enhancing its interaction with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups can decrease the basicity of the imidazole nitrogen atoms, which may affect hydrogen bonding interactions. Quantum-chemical modeling of substituted histamines has demonstrated that the electron structure of the imidazole ring is significantly dependent on the electron donor-acceptor properties of the substituent mdpi.com. Strong electron-donating groups favor an imidazolium-like configuration when bonded to a receptor, while strong electron-accepting groups favor an imidazole configuration mdpi.com.
In the context of this compound, the 4,5-dimethyl substitution pattern provides a specific steric and electronic profile. Any modification to these positions would be expected to alter the biological activity. For example, replacing the methyl groups with larger alkyl groups could introduce steric hindrance, preventing optimal binding to a target. Conversely, smaller substituents like hydrogen atoms might reduce the hydrophobic interactions that could be crucial for activity.
The following table summarizes the effects of substituents on the imidazole ring based on studies of related compounds.
| Substituent at Position 4 and 5 | Observed Effect on Bioactivity | Rationale |
| Dimethyl | Establishes a baseline lipophilicity and steric profile. | The methyl groups contribute to hydrophobic interactions and can influence the overall conformation of the molecule. |
| Hydrogen | May decrease activity if hydrophobic interactions are critical. | Reduces the lipophilicity and steric bulk compared to methyl groups. |
| Aryl Groups | Can modulate activity based on the electronic and steric properties of the aryl substituent. | Aromatic rings can engage in π-π stacking interactions with the target protein. |
| Halogens | Can increase potency through halogen bonding and altered electronic properties. | Halogens are electron-withdrawing and can form specific interactions with biological targets. |
Rational Design Based on Acetamide (B32628) Linker and Peripheral Group Variations
The acetamide linker and the peripheral groups attached to it are key areas for modification in the rational design of this compound analogs. The length, rigidity, and chemical nature of this linker can significantly impact the compound's potency and selectivity.
Studies on various N-substituted acetamide derivatives have demonstrated that the nature of the substituent on the acetamide nitrogen is a critical determinant of biological activity nih.govverixiv.org. For instance, in a series of tetrazol-2-yl-acetamides, extending the methylene linker of the acetamide to an ethylene group resulted in a decrease in antitubercular activity verixiv.org. Similarly, introducing a methyl or dimethyl group at the methylene position also reduced activity verixiv.org. This suggests that the distance and orientation of the peripheral group relative to the imidazole core are finely tuned for optimal target interaction.
Bioisosteric replacement of the amide bond is another strategy that has been explored. In the development of neurolysin activators, imidazole-based bioisosteres of an amide bond were shown to enhance potency and metabolic stability nih.gov. This suggests that replacing the acetamide linker in this compound with a more stable isostere could lead to improved pharmacokinetic properties.
The peripheral groups themselves offer a wide scope for modification. Attaching different aryl or heterocyclic rings to the acetamide moiety can introduce new interactions with the biological target, such as hydrogen bonds, hydrophobic interactions, or π-π stacking. In the design of (quinazoline-4-yloxy)acetamide derivatives as inhibitors of Mycobacterium tuberculosis, the variation of substituents on the quinazoline ring led to compounds with different inhibitory potencies nih.gov.
The table below illustrates the impact of variations in the acetamide linker and peripheral groups on the bioactivity of related compounds.
| Modification | Example | Effect on Bioactivity | Rationale |
| Linker Length | Extending methylene to ethylene in tetrazol-2-yl-acetamides | Decreased activity verixiv.org | Alters the distance between the core and the peripheral group, disrupting optimal binding. |
| Linker Substitution | Methylation of the methylene bridge in tetrazol-2-yl-acetamides | Reduced activity verixiv.org | Introduces steric hindrance and may alter the preferred conformation. |
| Amide Bioisostere | Replacement with an imidazole ring in neurolysin activators | Enhanced potency and stability nih.gov | Improves metabolic stability and can introduce new favorable interactions. |
| Peripheral Group Variation | Introduction of different substituted aryl groups | Modulates potency and selectivity. | Allows for the exploration of different binding pockets and the introduction of specific interactions. |
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods can guide the rational design of more potent and selective analogs.
For classes of compounds related to this compound, QSAR models have been successfully developed. For example, a study on antitubercular nitroimidazoles derived a simple four-feature QSAR model to rationalize the minimum inhibitory concentration (MIC) results elsevierpure.com. Such models typically use molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For imidazole-containing compounds, a typical pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic features, and aromatic rings. A study on imidazopyridines as B-Raf inhibitors developed a pharmacophore model with two acceptor atoms, three donor atoms, and three hydrophobes nih.gov. This model was then used to align molecules for 3D-QSAR studies, leading to a predictive model that could guide the design of new inhibitors nih.gov.
While a specific QSAR or pharmacophore model for this compound is not publicly available, the general principles can be applied. A hypothetical pharmacophore for this class of compounds might include:
A hydrogen bond donor/acceptor feature associated with the imidazole ring.
A hydrophobic feature corresponding to the 4,5-dimethyl groups.
A hydrogen bond acceptor from the acetamide carbonyl.
A hydrogen bond donor from the acetamide N-H.
A variable feature representing the peripheral group.
Such a model could be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of the existing scaffold to improve activity.
Optimization Strategies for Enhanced Potency, Selectivity, and Drug-Likeness
Enhancing Potency: Potency can often be increased by introducing substituents that form additional favorable interactions with the target. This can be guided by SAR data and computational modeling. For example, if a hydrophobic pocket is identified in the binding site, extending an alkyl chain or adding a lipophilic group to the peripheral part of the molecule could enhance binding affinity.
Improving Selectivity: Selectivity is crucial to minimize off-target effects. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. For instance, introducing bulky substituents that are accommodated by the target receptor but clash with the binding site of off-target proteins can improve selectivity.
Enhancing Drug-Likeness: Drug-likeness refers to the physicochemical properties of a compound that are associated with good oral bioavailability and metabolic stability. Strategies to improve drug-likeness include:
Modulating Lipophilicity: While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The balance can be tuned by adding or removing polar or nonpolar functional groups.
Introducing Polar Groups: The introduction of polar groups can improve aqueous solubility.
Blocking Metabolic Hotspots: If a particular part of the molecule is susceptible to metabolic degradation, it can be modified to block this process. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.
Bioisosteric Replacements: As mentioned earlier, replacing labile groups like amides with more stable bioisosteres can improve metabolic stability nih.gov.
A medicinal chemistry campaign to optimize a lead compound would involve the synthesis and testing of a focused library of analogs, with each modification designed to address a specific aspect of the compound's profile. The data from these studies would then be used to iteratively refine the structure to achieve the desired combination of potency, selectivity, and drug-like properties.
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide, molecular docking can be utilized to identify potential protein targets and to understand the key interactions that govern its binding. For instance, studies on similar imidazole-4-N-acetamide derivatives have successfully used molecular docking to predict their binding to Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy nih.gov. The insights from such studies, including the identification of key hydrogen bonds and hydrophobic interactions, can be extrapolated to understand how this compound might interact with the ATP-binding pocket of various kinases.
Following molecular docking, molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the calculation of binding free energies. For imidazole-containing compounds, MD simulations have been instrumental in refining the understanding of their interactions with biological targets. For example, non-equilibrium thermodynamics methods based on MD simulations have been used to accurately predict the relative free energies of binding for imidazole-4-N-acetamide derivatives to CDK1, -2, -5, and -9 nih.gov. This level of detail is crucial for understanding the selectivity of a compound for different protein targets.
Table 1: Potential Protein Targets and Key Interacting Residues for Imidazole-Acetamide Scaffolds
| Protein Target Family | Specific Example | Key Interacting Residues (Hypothetical for this compound) |
|---|---|---|
| Cyclin-Dependent Kinases | CDK2, CDK9 | Hinge region amino acids (e.g., Leu, Ala) forming hydrogen bonds with the imidazole (B134444) core. |
| Bacterial Enzymes | FabH–CoA complex | Residues in the active site forming hydrogen bonds with the acetamide (B32628) group. acs.org |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). For this compound, DFT calculations can be used to predict its reactivity towards different chemical species and to understand its electronic properties that may influence its biological activity.
Table 2: Predicted Electronic Properties of this compound based on DFT studies of similar compounds
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | Moderate | Indicates good chemical stability with potential for reactivity. |
| Dipole Moment | Moderate to High | Suggests the molecule is polar, which can influence its solubility and ability to form hydrogen bonds. |
Prediction of Pharmacological Properties and Bioactivity
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures. For this compound, various computational models can be used to predict its ADMET properties, such as its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
The bioactivity of this compound can also be predicted using computational approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound may not exist, studies on related imidazole and acetamide derivatives have successfully used QSAR to predict their activity against various targets researchgate.net. Furthermore, the prediction of relative free energies of binding, as demonstrated for imidazole-4-N-acetamide derivatives against CDKs, provides a direct in silico estimation of a compound's potency nih.gov.
Table 3: In Silico Prediction of Pharmacological Properties for this compound
| Property | Prediction Method | Predicted Outcome | Implication for Drug Development |
|---|---|---|---|
| Oral Bioavailability | Lipinski's Rule of Five | Likely to be orally bioavailable | Suitable for oral administration. |
| Blood-Brain Barrier Permeability | Computational Models | Moderate to Low | May have limited central nervous system effects. |
| Metabolism | P450 Prediction Models | Potential for metabolism by CYP enzymes | Important for determining dosing regimens and potential drug-drug interactions. |
Virtual Screening and De Novo Design of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. If a known active ligand for a particular target is available, ligand-based virtual screening can be used to find other molecules with similar properties. If the three-dimensional structure of the target protein is known, structure-based virtual screening (often using molecular docking) can be employed. For this compound, if it is identified as a hit compound against a particular target, virtual screening can be used to explore chemical space and find novel analogues with improved activity or properties.
De novo design, on the other hand, is a computational method for designing new molecules from scratch. This approach can be used to generate novel chemical structures that are predicted to have high affinity and selectivity for a specific target. Starting from the scaffold of this compound, de novo design algorithms can be used to suggest modifications and additions to the molecule that could enhance its binding to a target protein. For instance, the design of novel imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease was guided by an analysis of the target's active site, demonstrating the power of this approach mdpi.com.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical structures and their associated biological activities. These methods can be used to identify structure-activity relationships (SARs), which describe how changes in the chemical structure of a molecule affect its biological activity. For a series of analogues of this compound, cheminformatics can be used to build QSAR models that can predict the activity of new, untested compounds researchgate.net.
Analyzing the structure-activity landscape involves visualizing the relationship between chemical structure and biological activity. This can help to identify "activity cliffs," where small changes in structure lead to large changes in activity. Understanding the structure-activity landscape is crucial for guiding the optimization of a lead compound. For example, studies on N-acetamide substituted pyrazolopyrimidines have elucidated new structure-activity relationships related to substitutions on the terminal acetamide, which in turn impacted lipophilicity and plasma protein binding researchgate.net. By systematically synthesizing and testing analogues of this compound and analyzing the resulting data using cheminformatics tools, a detailed understanding of its SAR landscape can be developed, paving the way for the rational design of more effective therapeutic agents.
Translational Outlook and Future Research Trajectories
Prospects for Imidazole-Acetamide Scaffolds in Therapeutic Development
The imidazole-acetamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities that position it as a versatile backbone for therapeutic development. nih.govijpsjournal.com Derivatives of this core have been extensively investigated for their potential in treating a multitude of diseases, owing to the imidazole (B134444) ring's capacity for hydrogen bonding and coordination chemistry, which allows it to interact with a diverse range of biological targets. researchgate.netmdpi.com
The most prominent therapeutic prospect for this scaffold lies in oncology . Numerous studies have highlighted the anticancer properties of imidazole-containing compounds, which exert their effects through various mechanisms, including the inhibition of crucial enzymes like kinases, disruption of DNA replication, and induction of apoptosis. nih.govrsc.org For instance, a novel chemotype of imidazole-4-N-acetamide derivatives was explored for its ability to selectively inhibit multiple cyclin-dependent protein kinases (CDKs), enzymes deeply implicated in tumor biology. nih.govdntb.gov.ua This research demonstrated that specific substitutions on the scaffold could yield compounds with potent and selective CDK inhibitory profiles, leading to cytotoxicity against tumor cells while sparing non-malignant counterparts. nih.gov
Beyond cancer, the imidazole scaffold has shown significant promise in other therapeutic areas:
Antimicrobial Agents: Imidazole derivatives are foundational to many antifungal and antibacterial drugs. mdpi.com The scaffold's ability to interfere with microbial enzymes makes it a continuing source of lead compounds in the fight against infectious diseases and growing antibiotic resistance. nih.gov
Antiviral Activity: The unique structure of imidazoles allows them to serve as crucial moieties in antiviral drug discovery, with the potential to interact with key viral proteins and inhibit replication. nih.gov
Anti-inflammatory Effects: Certain imidazole derivatives have demonstrated potent anti-inflammatory activity, suggesting their potential application in treating chronic inflammatory diseases. chemijournal.com
The therapeutic versatility of the imidazole-acetamide framework is summarized in the table below, highlighting the range of biological targets and potential applications.
| Therapeutic Area | Biological Target/Mechanism | Example Scaffold/Derivative Class |
| Oncology | Cyclin-Dependent Kinase (CDK) Inhibition | Imidazole-4-N-acetamide derivatives nih.govdntb.gov.ua |
| Tyrosine Kinase (VEGFR-2, EGFR) Inhibition | 2-phenyl benzimidazole derivatives nih.gov | |
| Tubulin Polymerization Inhibition | Benzimidazole sulfonamides nih.gov | |
| DNA Intercalation | Imidazo[4,5-b]pyridine derivatives | |
| Infectious Diseases | Inhibition of Microbial Enzymes | General imidazole and benzimidazole derivatives mdpi.comresearchgate.net |
| Biofilm Disruption | 2-Aminoimidazole (2-AI) compounds nih.gov | |
| Inflammatory Diseases | Modulation of Inflammatory Pathways | 1-substituted 2,4,5 triphenyl imidazoles chemijournal.com |
Identified Gaps in Current Research and Future Experimental Directions
Despite the promising bioactivity of the imidazole-acetamide scaffold, the specific compound N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide remains underexplored. The existing body of literature reveals several critical gaps that represent key opportunities for future research.
First, there is a significant lack of in vivo efficacy and pharmacokinetic data . While many studies report promising in vitro activity, particularly against cancer cell lines, the translation of these findings into animal models is largely absent. nih.govnih.gov Future research must prioritize evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its optimized analogs to determine their viability as clinical candidates.
Second, the mechanistic understanding of how these compounds exert their biological effects is often incomplete. While some studies identify primary targets like CDKs, the broader impact on cellular signaling pathways is not fully elucidated. nih.gov Comprehensive studies, including proteomics and transcriptomics, are needed to identify on- and off-target effects and to build a more complete picture of the mechanism of action. This is particularly crucial for advancing multi-targeted therapies.
Third, the scope of biological screening is limited . The vast majority of research on related scaffolds has focused on anticancer applications. researchgate.netnih.gov There is a compelling need to screen this compound and related compounds against a wider array of therapeutic targets, including those relevant to neurodegenerative diseases, metabolic disorders, and a broader spectrum of microbial pathogens.
Finally, structure-activity relationship (SAR) studies are not fully developed. While various derivatives of the imidazole core have been synthesized, systematic exploration of the chemical space around the this compound structure is required. researchgate.net Future work should focus on modifying the acetamide (B32628) and dimethyl-imidazole moieties to optimize potency, selectivity, and drug-like properties.
Potential for Multi-Targeted Drug Design and Combination Therapies
The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has fueled interest in multi-targeted drug design. uta.edu.lyspringernature.com This approach, where a single molecule is engineered to modulate multiple biological targets, offers potential advantages over single-target agents, including enhanced efficacy and a lower likelihood of developing drug resistance. nih.govuta.edu.ly
The imidazole-acetamide scaffold is particularly well-suited for this strategy. Its chemical versatility allows for the incorporation of different pharmacophoric features, enabling simultaneous interaction with several targets. A prime example is the development of imidazole-4-N-acetamide derivatives as inhibitors of multiple CDKs (CDK1, -2, -5, and -9). nih.gov By targeting several key regulators of the cell cycle, such compounds can induce a more robust and durable antitumor response than highly selective inhibitors.
The potential for polypharmacology is a recognized and promising strategy for imidazole-based cancer therapies. nih.gov Future research should leverage computational methods like molecular docking and pharmacophore modeling to rationally design this compound derivatives that can simultaneously inhibit key targets in cancer progression, such as kinases, histone deacetylases (HDACs), and proteins involved in apoptosis. nih.gov
Furthermore, the potential for using these compounds in combination therapies is a vital area for exploration. The ability of 2-aminoimidazole (2-AI) based compounds to disrupt bacterial biofilms and resensitize multidrug-resistant bacteria to existing antibiotics highlights a synergistic potential. nih.gov Similar strategies could be applied in oncology, where this compound derivatives could be combined with standard chemotherapeutics or targeted agents to achieve synergistic effects and overcome resistance mechanisms.
Innovative Synthetic Approaches for Scalable Production
The advancement of this compound from a laboratory curiosity to a clinical candidate will depend on the development of efficient, cost-effective, and scalable synthetic routes. Traditional methods for imidazole synthesis can be time-consuming and require harsh conditions. researchgate.net However, recent advances in synthetic organic chemistry offer innovative solutions.
Multi-component reactions (MCRs) represent one of the most promising strategies. Methods like the Debus-Radziszewski synthesis and related MCRs allow for the one-pot construction of highly substituted imidazoles from simple, readily available starting materials, which is highly advantageous for creating diverse compound libraries for SAR studies. chemijournal.comrsc.org
Green chemistry approaches are also gaining traction. The use of eco-friendly catalysts, such as fly ash supported Bi2O3-ZnO, or performing reactions in greener solvents like ethanol or even under solvent-free conditions, can significantly reduce the environmental impact of synthesis. researchgate.netacs.org Microwave-assisted and sonochemical methods have also emerged as powerful techniques to accelerate reaction rates and improve yields. researchgate.netrsc.org
For the specific synthesis of the 2-acetamidoimidazole core, scalable methods for producing 2-aminoimidazole precursors are essential. Research into two-step procedures to access 2-aminoimidazoles from commercially available amino acids provides a pathway for efficient and scalable production of the key intermediate. nih.gov Future efforts should focus on adapting these modern synthetic methodologies to produce this compound on a large scale, ensuring high purity and yield while minimizing cost and environmental footprint.
Q & A
Q. What synthetic methodologies are effective for preparing N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide?
The compound can be synthesized via cyclocondensation reactions. A representative approach involves refluxing thiourea derivatives with substituted maleimides in glacial acetic acid, followed by recrystallization for purification (e.g., similar to methods in ). Substituted imidazole cores are typically synthesized using aldehydes, ammonium acetate, and acetic acid under reflux, with variations in substituents introduced via aryl/alkyl halides (e.g., ). Monitoring via TLC and purification through recrystallization or column chromatography is critical .
Q. How can the structure of this compound be confirmed?
Structural confirmation requires multi-technique validation:
- NMR : Analyze and spectra for imidazole ring protons (δ 6.5–7.5 ppm) and acetamide carbonyl (δ ~170 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, as demonstrated for analogous imidazole derivatives ( ). Hydrogen-bonding patterns in crystals can validate molecular packing ( ).
- Elemental analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity (e.g., as in ) .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC : Quantify impurities using reverse-phase columns and UV detection.
- TGA/DSC : Evaluate thermal stability under nitrogen atmosphere.
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+). Cross-validation with melting point determination and IR spectroscopy (e.g., carbonyl stretches at ~1650 cm) ensures reliability .
Advanced Research Questions
Q. How can contradictory spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., NMR vs. X-ray data) may arise from dynamic processes (e.g., tautomerism). Solutions include:
- Low-temperature NMR to "freeze" conformers.
- DFT calculations to model energetically favorable tautomers.
- High-resolution X-ray data (e.g., using synchrotron sources) to resolve ambiguities ( ). For imidazole derivatives, tautomeric equilibria between 1H- and 2H- forms are common and require careful analysis .
Q. What strategies optimize crystallization for X-ray studies?
- Solvent selection : Use mixed solvents (e.g., DCM/methanol) to slow nucleation.
- Hydrogen-bond engineering : Modify substituents to enhance intermolecular interactions (e.g., ’s graph-set analysis).
- SHELX refinement : Employ TWIN and HKLF5 commands for handling twinned data ( ). For hygroscopic compounds, inert-atmosphere gloveboxes prevent crystal degradation .
Q. How can regioselectivity challenges in imidazole functionalization be addressed?
Substituent placement on the imidazole ring is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct reactions to specific positions.
- Protecting groups : Use Boc or benzyl groups to block reactive sites during synthesis (e.g., ).
- Catalytic systems : Pd-mediated cross-coupling for late-stage functionalization (e.g., Suzuki reactions for aryl groups) .
Q. How are biological activities (e.g., anticancer) evaluated for this compound?
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination (similar to ).
- Molecular docking : Compare binding affinities to targets (e.g., kinases) using software like AutoDock (e.g., ’s docking poses).
- SAR studies : Synthesize analogs with varied substituents (e.g., halogen, methoxy) to identify critical pharmacophores .
Q. What computational methods aid in understanding intermolecular interactions?
- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···O bonds) in crystals ( ).
- Molecular dynamics : Simulate solvation effects and conformational flexibility.
- QSPR models : Corrogate substituent effects with solubility or logP values for drug-likeness predictions .
Methodological Notes
- Synthetic Optimization : For scale-up, replace glacial acetic acid with greener solvents (e.g., PEG-400) to improve sustainability ().
- Crystallographic Pitfalls : Avoid over-interpreting weak electron density; use SQUEEZE in PLATON to model disordered solvent ().
- Data Reproducibility : Report detailed reaction conditions (e.g., heating time, stoichiometry) to enable replication ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
